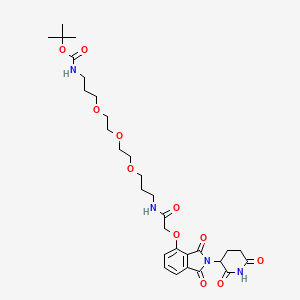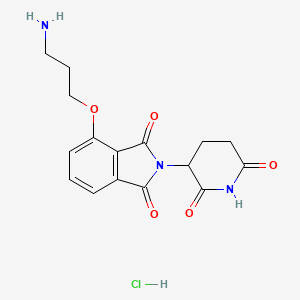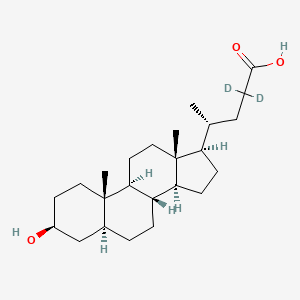![molecular formula C16H17BrO B12417033 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and different spectroscopic characteristics compared to its non-deuterated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoethanol and 2-methylbenzene-d4.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration techniques, which may involve the use of deuterated solvents or reagents.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides, nitriles, or amines, while oxidation reactions may produce aldehydes, ketones, or carboxylic acids.
Applications De Recherche Scientifique
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies involving deuterium-labeled compounds to investigate metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, leading to changes in the compound’s pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 can be compared with other similar compounds, such as:
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene: The non-deuterated counterpart, which may exhibit different stability and spectroscopic properties.
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d3: A partially deuterated compound with fewer deuterium atoms.
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d6: A fully deuterated compound with more deuterium atoms.
The uniqueness of this compound lies in its specific deuterium content, which provides distinct advantages in research and industrial applications.
Propriétés
Formule moléculaire |
C16H17BrO |
|---|---|
Poids moléculaire |
309.23 g/mol |
Nom IUPAC |
1-[(2-bromo-1,1,2,2-tetradeuterioethoxy)-phenylmethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17BrO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/i11D2,12D2 |
Clé InChI |
FHLCJICGOQFMDL-AREBVXNXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Br)OC(C1=CC=CC=C1)C2=CC=CC=C2C |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
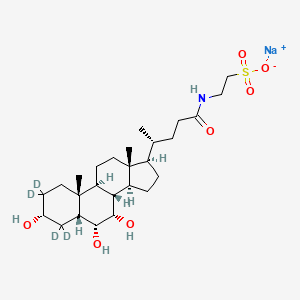
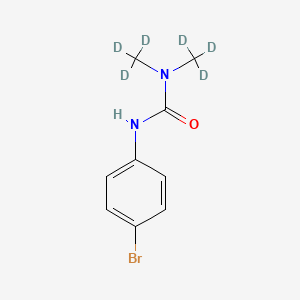
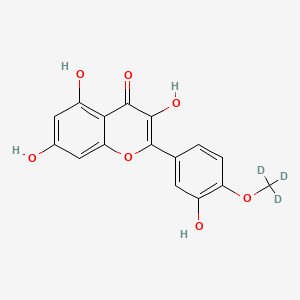
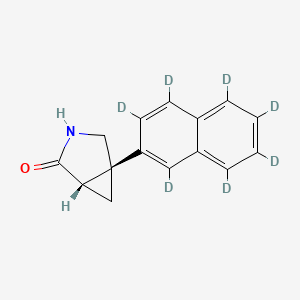

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)



